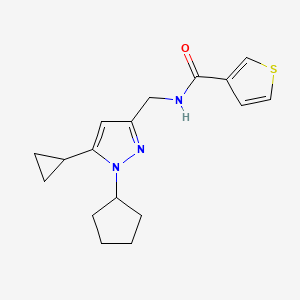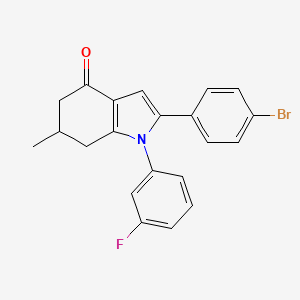
1-(2-(Methylthio)phenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Methylthio)phenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is an intriguing organic compound with a complex structure that is of interest to chemists due to its unique properties and potential applications in various fields, including medicine and industry. Its chemical formula is C19H20N2O2S, and it is known for its potential bioactive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1-(2-(Methylthio)phenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-5-oxo-3-pyrrolidinecarboxylic acid with thionyl chloride, forming the corresponding acid chloride. This intermediate is then reacted with 1-(2-(methylthio)phenyl)urea in the presence of a base, such as triethylamine, under anhydrous conditions to yield the target compound. The reaction is typically carried out at room temperature and may require purification through recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles remain similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. Optimizing reaction conditions, using automated equipment for precise control, and ensuring high yields and purity are key considerations in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Methylthio)phenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea undergoes several types of chemical reactions:
Oxidation
Oxidative reactions can modify the thioether group into sulfoxides or sulfones under controlled conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction
Reduction reactions can target the urea moiety, potentially reducing it to the corresponding amine derivatives with reagents like lithium aluminum hydride.
Substitution
Nucleophilic substitution reactions can occur at the phenyl or pyrrolidinyl moieties, introducing various substituents that alter the compound's properties. Typical reagents include halogenating agents or nucleophiles like alkyl or aryl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl or aryl halides, halogenating agents
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 1-(2-(Methylthio)phenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea serves as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it versatile for creating derivatives with tailored properties.
Biology
Biologically, this compound's potential bioactivity is of interest. It may serve as a lead compound in the development of drugs targeting specific enzymes or receptors due to its unique structure.
Medicine
Medicinally, researchers are exploring its potential as an anti-inflammatory, analgesic, or antimicrobial agent. Its ability to interact with biological macromolecules could be leveraged to design new therapeutic agents.
Industry
In industry, this compound could be used in material science, particularly in creating specialized polymers or coatings that benefit from its specific chemical properties.
Wirkmechanismus
The exact mechanism of action for 1-(2-(Methylthio)phenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea varies depending on its application. Generally, its bioactive effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound's unique structure allows it to fit into active sites or bind to receptors, influencing cellular pathways and biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-(Ethylthio)phenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
1-(2-(Methylsulfonyl)phenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
1-(2-(Methylthio)phenyl)-3-(5-oxo-1-(2-thiophenyl)pyrrolidin-3-yl)urea
Uniqueness
1-(2-(Methylthio)phenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is unique due to the presence of both the methylthio group and the phenylpyrrolidinyl urea structure. This combination of functional groups imparts distinct reactivity and bioactivity profiles, differentiating it from similar compounds that may lack one or more of these features.
There you have it! This detailed look into this compound should provide a comprehensive understanding of this fascinating compound.
Eigenschaften
IUPAC Name |
1-(2-methylsulfanylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-24-16-10-6-5-9-15(16)20-18(23)19-13-11-17(22)21(12-13)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROPXHGAXNMTHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((2-morpholino-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2972611.png)

![N-(2-(butyl(methyl)amino)ethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2972616.png)









![(Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2972629.png)
